BenchChemオンラインストアへようこそ!

3-Hydroxy Fenretinide

Drug Metabolism Cytochrome P450 Enzyme Kinetics

This 3-Hydroxy Fenretinide (CAS 1027233-22-2) is the definitive CYP2C8/CYP3A5-selective oxidative metabolite of fenretinide, differentiated by its +15.99 Da mass shift and unique chromatographic retention versus 4'-oxo-4-HPR and 4-MPR. Unlike inactive O-methylated metabolites (IC₅₀ ≥10 µM), this compound enables differential CYP phenotyping via variant-specific Vmax readouts (CYP2C8*3 vs *4, P=0.0004) and serves as a CYP3A5 contribution marker in DDI studies when CYP3A4 is selectively inhibited. Essential for stability-indicating HPLC/LC-MS/MS method validation, forced degradation impurity tracking, and cross-species metabolic fingerprinting against established HLM benchmarks (Km 17.8 ± 9.4 µM). Supplied with full characterization for pharmaceutical impurity profiling and batch release testing.

Molecular Formula C₂₆H₃₃NO₃
Molecular Weight 407.55
CAS No. 1027233-22-2
Cat. No. B1144917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Fenretinide
CAS1027233-22-2
Synonyms2-Hydrosy-N-(4-hydroxyphenyl)-retinamide
Molecular FormulaC₂₆H₃₃NO₃
Molecular Weight407.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Fenretinide CAS 1027233-22-2: A Characterized Fenretinide Metabolite for Procurement Decision-Making


3-Hydroxy Fenretinide (CAS 1027233-22-2), also designated 4′-hydroxy fenretinide, is a phase I oxidative metabolite of the synthetic retinoid fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). The compound is formed by cytochrome P450 (CYP)-mediated hydroxylation at the 5-position of the trimethylcyclohexenyl ring (retinoid numbering: 3-position), distinguishing it from the major active metabolite 4′-oxo-4-HPR and the inactive O-methylated metabolite 4-MPR [1]. It is supplied as a characterized reference standard for pharmaceutical impurity profiling, analytical method validation, and metabolic pathway studies, with a molecular formula of C₂₆H₃₃NO₃ and an exact mass of 407.55 g/mol [2].

Why Fenretinide Analogs Cannot Be Substituted for 3-Hydroxy Fenretinide CAS 1027233-22-2


Fenretinide undergoes divergent phase I metabolism yielding multiple hydroxylated and keto derivatives that differ fundamentally in CYP isoform specificity, reaction kinetics, and biological activity [1]. The primary oxidative metabolite 4′-oxo-4-HPR is 2- to 4-fold more potent than the parent drug in cytotoxicity assays and induces G₂-M arrest, whereas 4-MPR is essentially inactive in most cancer cell lines (IC₅₀ ≥ 10 µM) [2]. 3-Hydroxy fenretinide (4′-OH-4-HPR) is produced by a distinct subset of CYP isoforms (CYP2C8, CYP3A4, CYP3A5) with kinetic parameters that differ significantly from those of 4′-oxo-4-HPR formation, meaning that substituting a different fenretinide metabolite or analog fails to replicate the specific metabolic signature and analytical retention properties that define this compound in both research and quality-control contexts [1].

Quantitative Differentiation Evidence for 3-Hydroxy Fenretinide CAS 1027233-22-2 vs. Closest Analogs


CYP Isoform-Specific Formation Kinetics: 4′-OH-4-HPR vs. 4′-Oxo-4-HPR

In supersome assays using individual recombinant human CYP isoforms, 4′-OH-4-HPR (3-hydroxy fenretinide) formation is catalyzed predominantly by CYP2C8 (Vmax = 1.45 ± 0.1 peak area U·min⁻¹·pmol⁻¹ CYP; Km = 2.2 ± 1.1 µM), with CYP3A4 (Vmax = 2.05 ± 0.1) and CYP3A5 (Vmax = 1.84 ± 0.1) also contributing. In contrast, 4′-oxo-4-HPR formation is restricted to CYP3A4 (Vmax = 0.43 ± 0.03) and CYP2C8 (Vmax = 0.18 ± 0.03), with no detectable formation by CYP3A5 [1]. Additionally, CYP2C8*4 variant exhibits a significantly lower Vmax for 4′-OH-4-HPR compared to CYP2C8*1 (0.11 vs. 0.20 peak area U·min⁻¹·pmol⁻¹ CYP, P = 0.0025), whereas it shows a significantly higher Vmax for 4′-oxo-4-HPR (0.128 vs. 0.04, P = 0.0037) [2]. This inverse isoform-variant effect demonstrates that the two metabolic routes are kinetically and genetically dissociable.

Drug Metabolism Cytochrome P450 Enzyme Kinetics Pharmacogenetics

Structural Differentiation from Parent and Major Metabolites: Molecular Formula and Exact Mass

3-Hydroxy fenretinide possesses a molecular formula of C₂₆H₃₃NO₃ (exact mass 407.55 g/mol), differing from the parent compound fenretinide (C₂₆H₃₃NO₂, 391.56 g/mol) by the addition of one oxygen atom at the 5-position of the trimethylcyclohexenyl ring [1]. This contrasts with 4′-oxo-fenretinide (C₂₆H₃₁NO₃, 405.54 g/mol), which bears a keto group and has two fewer hydrogen atoms, and with 4-MPR (C₂₇H₃₅NO₂, 405.59 g/mol), which is O-methylated on the phenyl ring [2]. The 3-hydroxy fenretinide also differs from the positional isomer N-(3-hydroxyphenyl)retinamide (3-HPR), where hydroxylation occurs on the terminal phenylamine ring rather than the cyclohexenyl ring, resulting in distinct chromatographic retention and mass spectrometric fragmentation patterns critical for unambiguous identification in impurity profiling [3].

Analytical Chemistry Mass Spectrometry Reference Standards Pharmaceutical Quality Control

Reference Standard Characterization: Regulatory-Compliant Purity and Documentation for ANDA/DMF Submissions

3-Hydroxy fenretinide (4′-hydroxy fenretinide) is supplied by multiple certified reference standard manufacturers as a fully characterized impurity/metabolite standard for fenretinide active pharmaceutical ingredient (API) analysis. Vendors such as Axios Research provide the compound with a comprehensive Certificate of Analysis (COA) that includes HPLC purity determination, identity confirmation by NMR and mass spectrometry, and residual solvent analysis, meeting regulatory requirements for ANDA and DMF submissions [1]. Clearsynth and Pharmaffiliates similarly list this compound as a fenretinide impurity reference standard with documented storage conditions (2–8 °C) and shipping specifications, distinguishing it from the parent drug fenretinide (CAS 65646-68-6) and the major active metabolite 3-keto fenretinide (CAS 865536-65-8), each of which has distinct regulatory impurity limits and analytical acceptance criteria [2].

Pharmaceutical Quality Control Reference Standards Method Validation Impurity Profiling

Optimal Application Scenarios for 3-Hydroxy Fenretinide CAS 1027233-22-2 Based on Quantitative Evidence


CYP2C8 Pharmacogenetic Variant Phenotyping Using 4′-OH-4-HPR Formation as a Selective Probe

The significant differences in Vmax for 4′-OH-4-HPR formation among CYP2C8 variants (CYP2C8*1: 0.20 ± 0.007; CYP2C8*3: 0.24 ± 0.01; CYP2C8*4: 0.11 ± 0.007 peak area U·min⁻¹·pmol⁻¹ CYP, P = 0.0004 for *3 vs. *4) [1] establish this compound as a functional readout for CYP2C8 phenotyping studies. Researchers investigating the impact of CYP2C8 polymorphisms on fenretinide metabolic clearance can quantify 4′-OH-4-HPR formation in microsomal incubations as a CYP2C8-selective endpoint, complementary to 4′-oxo-4-HPR measurement which shows the inverse variant effect pattern (CYP2C8*4 exhibiting higher Vmax than *1 for 4′-oxo formation) [1].

LC-MS/MS Method Development for Fenretinide Impurity Profiling in API Release Testing

The distinct exact mass (+15.99 Da relative to fenretinide parent) and unique chromatographic retention properties of 3-hydroxy fenretinide [2] make it an essential reference standard for establishing system suitability parameters in HPLC-UV and LC-MS/MS methods. QC laboratories developing stability-indicating methods for fenretinide drug substance or drug product can use this characterized impurity standard to determine relative retention time (RRT) and relative response factor (RRF), enabling accurate quantification of this specific oxidative degradation product or process impurity during forced degradation studies and batch release testing.

Metabolic Pathway Elucidation in Preclinical Species Comparison Studies

In cross-species drug metabolism investigations, the ratio of 4′-OH-4-HPR to 4′-oxo-4-HPR formation in liver microsomes serves as a species-specific metabolic fingerprint. The quantitative kinetic parameters established in human liver microsomes (HLM: 4′-OH-4-HPR Km 17.8 ± 9.4 µM, Vmax 28 ± 6 peak area U·min⁻¹; 4′-oxo-4-HPR Km 9.3 ± 3.2 µM, Vmax 131 ± 14) [1] provide a benchmark for evaluating metabolic similarity in mouse, rat, or dog microsomal preparations, informing the selection of the most human-relevant preclinical toxicology species for fenretinide development programs.

CYP3A4/CYP3A5 Drug-Drug Interaction (DDI) Risk Assessment

Because 4′-OH-4-HPR formation is uniquely supported by CYP3A5 (Vmax = 1.84 ± 0.1 peak area U·min⁻¹·pmol⁻¹ CYP) in addition to CYP3A4 and CYP2C8, whereas 4′-oxo-4-HPR is not formed by CYP3A5 [1], this metabolite can serve as a differential marker to assess the contribution of CYP3A5 to overall fenretinide clearance. In DDI studies using primary human hepatocytes, selective inhibition of CYP3A4 (e.g., with ketoconazole) that spares CYP3A5 would be expected to reduce 4′-oxo-4-HPR formation while preserving 4′-OH-4-HPR production, providing mechanistic insight into isoform-specific contributions to fenretinide disposition that cannot be obtained by monitoring the parent drug or 4′-oxo-4-HPR alone.

Quote Request

Request a Quote for 3-Hydroxy Fenretinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.